molecular formula C11H12N2O2 B080501 Metazamide CAS No. 14058-90-3

Metazamide

Cat. No.: B080501
CAS No.: 14058-90-3
M. Wt: 204.22 g/mol
InChI Key: NHUPEUMBGMETKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metazamide involves the iodination of a benzamide derivative. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Metazamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

Metazamide has a wide range of scientific research applications:

    Chemistry: Used as a radiocontrast agent in analytical chemistry for imaging and visualization of chemical reactions.

    Biology: Employed in density gradient centrifugation for the separation of biological particles such as cells and organelles.

    Medicine: Utilized in medical imaging to enhance the contrast of internal body structures during CT scans and X-ray imaging.

    Industry: Applied in the production of radiocontrast agents and other iodine-based compounds

Mechanism of Action

Metazamide exerts its effects by blocking X-rays as they pass through the body. The iodine atoms in this compound absorb X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine. This mechanism enhances the visibility of internal structures during radiographic procedures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Metazamide

This compound is unique due to its high maximum solution density without increased viscosity, making it suitable for density gradient centrifugation. Additionally, its non-ionic nature reduces the risk of adverse reactions compared to other ionic radiocontrast agents .

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUPEUMBGMETKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161441
Record name Metazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14058-90-3
Record name Metazamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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